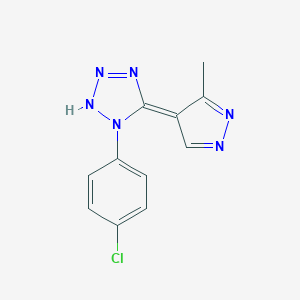
N-(3-methoxypropyl)-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-phenylpropanamide is a chemical compound that belongs to the class of amides. It is also known as N-isobutylcinnamamide or IBA. The compound has been widely used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-phenylpropanamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and biotechnology. The compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been used in the development of novel drugs for the treatment of anxiety disorders and epilepsy.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-2-phenylpropanamide is not fully understood. However, it has been suggested that the compound may act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This results in an increase in the activity of the GABA-A receptor, leading to the anxiolytic and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-phenylpropanamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which is the main inhibitory neurotransmitter. It has also been shown to decrease the levels of glutamate, which is the main excitatory neurotransmitter. These effects contribute to the anxiolytic and anticonvulsant properties of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methoxypropyl)-2-phenylpropanamide in lab experiments is its unique properties and potential applications. The compound has been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the development of novel drugs for the treatment of anxiety disorders and epilepsy. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methoxypropyl)-2-phenylpropanamide. One of the directions is the development of novel drugs based on the compound for the treatment of anxiety disorders and epilepsy. Another direction is the investigation of the compound's potential applications in other fields such as biotechnology and materials science. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-2-phenylpropanamide can be achieved through the reaction of cinnamic acid with isobutylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3-methoxypropyl)-2-phenylpropanamide as a white crystalline solid with a melting point of 85-87°C.
Eigenschaften
Produktname |
N-(3-methoxypropyl)-2-phenylpropanamide |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-11(12-7-4-3-5-8-12)13(15)14-9-6-10-16-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QMNLELFXTMPOIB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H,6H,7H-benzo[6,7]cyclohepta[1,2-d]pyrido[1,2-a]pyrimidin-9-ium](/img/structure/B258171.png)

![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![4-methyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B258181.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
